Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate

CAS No.: 2098079-11-7

Cat. No.: VC3204067

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098079-11-7 |

|---|---|

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C11H16N2O2/c1-4-15-11(14)10-6-9(5-8(2)3)12-7-13-10/h6-8H,4-5H2,1-3H3 |

| Standard InChI Key | CKFNTRMKDHHXPO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NC=NC(=C1)CC(C)C |

| Canonical SMILES | CCOC(=O)C1=NC=NC(=C1)CC(C)C |

Introduction

Structural Characterization and Physical Properties

Molecular Structure and Identification

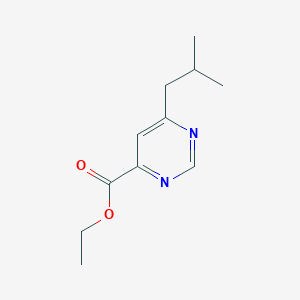

Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate features a pyrimidine ring as its core structure, which is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is characterized by specific substitutions: an ethyl carboxylate group at position 4 and a 2-methylpropyl (isobutyl) group at position 6. The structural arrangement confers unique properties that distinguish it from other pyrimidine derivatives, particularly affecting its reactivity and biological interactions.

Structurally, this compound bears similarity to Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate, which contains an additional methyl group at position 2. The absence of this methyl group in our target compound likely results in different electronic distribution and reactivity patterns around the pyrimidine ring.

Physical and Chemical Properties

Based on analysis of similar pyrimidine derivatives, the following physical and chemical properties can be anticipated for Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₂ | One carbon less than the 2-methyl analog |

| Molecular Weight | ~208.26 g/mol | Calculated based on atomic weights |

| Physical State | Solid at room temperature | Typical for similar pyrimidine carboxylates |

| Solubility | Soluble in organic solvents | Including ethanol, methanol, and DMSO |

| Melting Point | Not determined | Expected to be crystalline |

| Boiling Point | Not determined | Likely to decompose before boiling |

Similar pyrimidine compounds typically exhibit characteristic UV absorption patterns due to the aromatic heterocyclic structure, which can be useful for analytical identification and purity assessment.

Synthetic Methods and Preparation

General Synthetic Routes

The synthesis of Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate would likely follow established methods for pyrimidine derivatives. Based on analogous compounds, several synthetic routes can be proposed:

Condensation Reactions

A common approach involves condensation reactions between appropriate starting materials. For pyrimidine synthesis, this typically includes:

-

Reaction of an amidine or guanidine derivative with a β-ketoester

-

Cyclization of an appropriate enamine with an amidine

-

Modified Biginelli reaction using aldehydes, β-ketoesters, and urea derivatives

Chemical Reactivity and Functional Group Analysis

Reactive Sites and Functional Groups

Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate contains several reactive functional groups that determine its chemical behavior:

-

Pyrimidine Ring: The heterocyclic aromatic system with two nitrogen atoms serves as a potential site for electrophilic and nucleophilic substitution reactions.

-

Ethyl Carboxylate Group: This functional group can undergo various transformations including hydrolysis, transesterification, amidation, and reduction reactions.

-

2-Methylpropyl (Isobutyl) Side Chain: This alkyl substituent influences the electronic properties of the pyrimidine ring and can undergo oxidation reactions.

Common Chemical Transformations

Based on the reactivity patterns of similar pyrimidine derivatives, the following chemical transformations are likely possible:

| Reaction Type | Reagents | Expected Products | Reaction Conditions |

|---|---|---|---|

| Ester Hydrolysis | NaOH or KOH | Corresponding carboxylic acid | Aqueous or alcoholic solution, moderate temperature |

| Reduction | LiAlH₄ or NaBH₄ | Corresponding alcohol | Anhydrous conditions, low temperature |

| Amidation | Amines | Amide derivatives | With or without coupling agents |

| Transesterification | Alcohols | Different ester derivatives | Acid or base catalysis |

| Nucleophilic Substitution | Various nucleophiles | Substituted pyrimidines | Depends on nucleophile strength and position |

The pyrimidine ring itself might undergo substitution reactions, particularly at positions that are electronically activated by the existing substituents. These transformations expand the potential utility of this compound as a building block for more complex molecules.

Biological and Pharmacological Relevance

Structure-Activity Relationships

The biological activity of pyrimidine derivatives is highly dependent on their substitution patterns. For Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate:

-

The ester group at position 4 may facilitate binding to specific protein targets through hydrogen bonding and dipole-dipole interactions.

-

The 2-methylpropyl group at position 6 likely contributes to the compound's lipophilicity, potentially enhancing membrane permeability and influencing its pharmacokinetic properties.

-

The absence of substitution at position 2 (compared to its 2-methyl analog) may create a different electronic distribution, potentially affecting binding affinity to biological targets.

Research on related compounds has shown that even minor structural modifications can significantly alter biological activity profiles, suggesting the need for systematic structure-activity relationship studies for this specific compound.

Analytical Methods for Identification and Characterization

Spectroscopic Analysis

Several analytical techniques are typically employed for the characterization of pyrimidine derivatives like Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected characteristic signals in the ¹H NMR spectrum would include:

-

Aromatic proton signals for the pyrimidine ring

-

Triplet and quartet patterns for the ethyl ester group

-

Complex signals for the 2-methylpropyl group with characteristic splitting patterns

Infrared (IR) Spectroscopy

Key absorption bands would likely include:

-

C=O stretching of the ester group (~1700-1750 cm⁻¹)

-

C=N stretching of the pyrimidine ring (~1600-1650 cm⁻¹)

-

C-H stretching of aliphatic groups (~2850-2950 cm⁻¹)

-

C-O stretching of the ester group (~1200-1250 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would likely show:

-

Molecular ion peak corresponding to the molecular weight (~208)

-

Fragmentation patterns including loss of the ethyl group from the ester

-

Characteristic fragmentation of the 2-methylpropyl side chain

-

Fragments corresponding to the pyrimidine core structure

Chromatographic Methods

For purification and analysis:

-

High-Performance Liquid Chromatography (HPLC) using appropriate stationary phases

-

Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

-

Gas Chromatography (GC) for volatile derivatives or products

These analytical methods collectively provide comprehensive characterization of the compound's structure, purity, and identity.

Applications in Scientific Research and Industry

Research Applications

Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate has potential applications in various research areas:

-

Synthetic Building Block: The compound can serve as an intermediate in the synthesis of more complex molecules with potential biological activities.

-

Medicinal Chemistry: The unique substitution pattern makes it a valuable scaffold for drug discovery programs targeting various diseases.

-

Structure-Activity Relationship Studies: Systematic modification of the compound's structure can provide insights into the relationship between molecular structure and biological activity.

-

Chemical Biology: The compound may be used to probe specific biological pathways and mechanisms, particularly those involving pyrimidine-binding proteins.

Comparison with Related Pyrimidine Compounds

Structural Analogs

Comparing Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate with its structural analogs reveals important structure-function relationships:

These structural relationships provide a framework for understanding how specific modifications affect the compound's chemical behavior and biological properties.

Functional Differences

The functional differences between these compounds manifest in several ways:

-

Reactivity Patterns: The absence of a substituent at position 2 in Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate likely results in different reactivity at this position compared to its 2-methyl analog.

-

Biological Target Selectivity: Different substitution patterns can lead to selective interactions with biological macromolecules, resulting in different biological activity profiles.

-

Physicochemical Properties: Properties such as solubility, lipophilicity, and acid-base behavior are influenced by the specific substitution pattern, affecting the compound's pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume